molecular formula C11H18N2O3 B13455238 tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate CAS No. 478843-29-7

tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate

Cat. No.: B13455238
CAS No.: 478843-29-7
M. Wt: 226.27 g/mol
InChI Key: RAWDIMGGRVVQTJ-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate: is a chemical compound with the molecular formula C10H17NO3. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and a prop-2-yn-1-yl group, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with prop-2-yn-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate serves as a valuable intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: The compound is utilized in medicinal chemistry for the development of potential therapeutic agents. Its unique structure allows for the modification of biologically active molecules, enhancing their pharmacokinetic and pharmacodynamic properties .

Industry: In the chemical industry, this compound is employed in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. It may also interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate stands out due to its combination of the tert-butyl carbamate and prop-2-yn-1-yl groups. This unique structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .

Properties

CAS No.

478843-29-7

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl N-[3-oxo-3-(prop-2-ynylamino)propyl]carbamate

InChI

InChI=1S/C11H18N2O3/c1-5-7-12-9(14)6-8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15)

InChI Key

RAWDIMGGRVVQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC#C

Origin of Product

United States

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